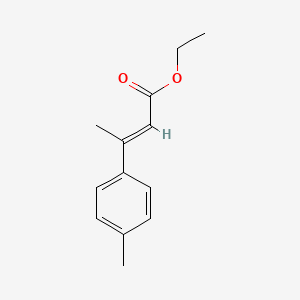
2-Butenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL (2E)-3-(4-METHYLPHENYL)BUT-2-ENOATE, also known as p-Tolyl (E)-but-2-enoate, is an organic compound with the molecular formula C11H12O2. It is an ester derived from 4-methylphenol (p-cresol) and crotonic acid. This compound is known for its applications in organic synthesis and various industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2E)-3-(4-METHYLPHENYL)BUT-2-ENOATE typically involves the esterification of 4-methylphenol with crotonic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of ETHYL (2E)-3-(4-METHYLPHENYL)BUT-2-ENOATE can be achieved using continuous flow reactors. These reactors offer better control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
ETHYL (2E)-3-(4-METHYLPHENYL)BUT-2-ENOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like Grignard reagents (RMgX) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methylbenzoic acid.
Reduction: Formation of 4-methylphenylbutanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
ETHYL (2E)-3-(4-METHYLPHENYL)BUT-2-ENOATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ETHYL (2E)-3-(4-METHYLPHENYL)BUT-2-ENOATE involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the active components, which then interact with biological pathways to exert their effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2E)-3-(4-methylphenyl)but-2-enoate
- Propyl (2E)-3-(4-methylphenyl)but-2-enoate
- Butyl (2E)-3-(4-methylphenyl)but-2-enoate
Uniqueness
ETHYL (2E)-3-(4-METHYLPHENYL)BUT-2-ENOATE is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its reactivity and applications may differ from other similar compounds due to variations in the alkyl chain length and steric effects .
Properties
Molecular Formula |
C13H16O2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
ethyl (E)-3-(4-methylphenyl)but-2-enoate |
InChI |
InChI=1S/C13H16O2/c1-4-15-13(14)9-11(3)12-7-5-10(2)6-8-12/h5-9H,4H2,1-3H3/b11-9+ |
InChI Key |
WVWVJVVXPXGLTC-PKNBQFBNSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/C1=CC=C(C=C1)C |
Canonical SMILES |
CCOC(=O)C=C(C)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-amino-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one](/img/structure/B13457870.png)
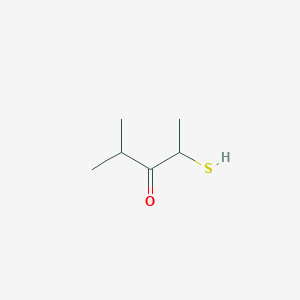
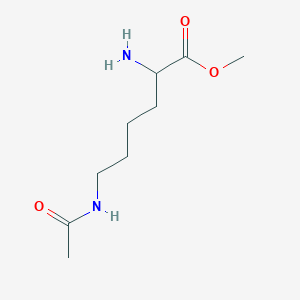
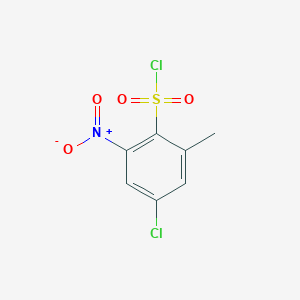
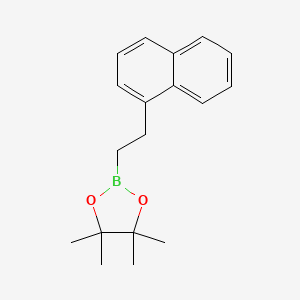
![2-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13457894.png)
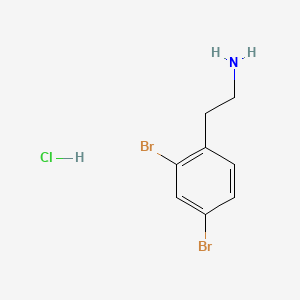
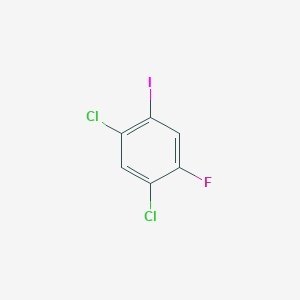
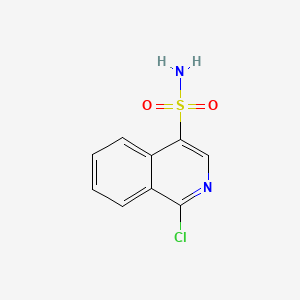
![3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-ol](/img/structure/B13457925.png)
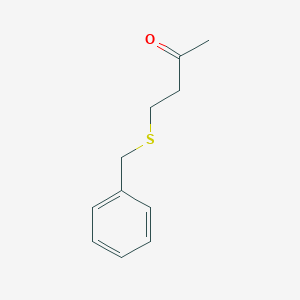
![Tert-butyl 3-[(pyrimidine-2-sulfonyl)methyl]azetidine-1-carboxylate](/img/structure/B13457940.png)
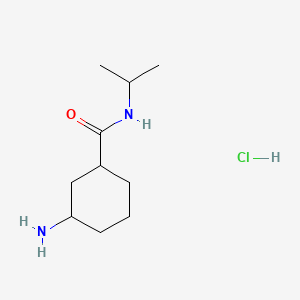
![8-{[(Tert-butoxy)carbonyl]amino}naphthalene-2-carboxylic acid](/img/structure/B13457949.png)
